2-[4-(Difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
Description
1,5-Benzothiazepines are heterocyclic compounds featuring a seven-membered ring fused to a benzene ring, with sulfur and nitrogen atoms at positions 1 and 5, respectively. These compounds are pharmacologically significant, exhibiting activities such as calcium channel modulation, antihypertensive effects, and antimicrobial properties . The title compound, 2-[4-(difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine, incorporates a difluoromethoxy-substituted phenyl group at position 2 and a thiophen-2-yl group at position 2.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NOS2/c21-20(22)24-14-9-7-13(8-10-14)19-12-16(17-6-3-11-25-17)23-15-4-1-2-5-18(15)26-19/h1-11,19-20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXPKSWDTWVKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine (commonly referred to as DBT) is a derivative of the benzothiazepine class, which has garnered attention for its potential biological activities. This article explores the biological activity of DBT, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various studies.
Structure
The molecular formula of DBT is , with a molecular weight of approximately 348.35 g/mol. The compound features a benzothiazepine core structure, which is known for its diverse biological activities.
Anticancer Activity
DBT has shown promising anticancer activity against various cancer cell lines. A study evaluated several benzothiazepine derivatives and found that DBT exhibited significant cytotoxic effects against human colon cancer (HT-29), breast cancer (MCF-7), and prostate cancer (DU-145) cell lines. The IC50 values for DBT were notably lower than those for standard chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy .
Case Study: Anticancer Efficacy
A comparative study involving 20 novel benzothiazepines highlighted that DBT and its analogs displayed superior activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with percentage inhibition rates exceeding 60% . This suggests that DBT may inhibit tumor growth by targeting critical pathways involved in cancer progression.
Antimicrobial Activity
DBT has also been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound showed significant inhibition of bacterial growth comparable to established antibiotics such as ciprofloxacin .
Antiviral Activity
Moreover, certain derivatives of benzothiazepines, including DBT, have been identified as potential antiviral agents against HIV-1. The EC50 values indicate that these compounds can effectively reduce HIV-induced cytopathicity in cultured cells .
Other Pharmacological Activities
Research indicates that benzothiazepine derivatives possess various other biological properties:
- Anti-inflammatory Effects : Some studies suggest that DBT may exert anti-inflammatory activities through modulation of inflammatory pathways.
- Antioxidant Properties : The antioxidant capacity of DBT has been evaluated using DPPH radical scavenging assays, demonstrating its potential to mitigate oxidative stress .
Summary of Biological Activities
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Pharmacological Activities
While specific data for the title compound is unavailable, analogs demonstrate diverse activities:
- Calcium channel modulation : Common in 1,5-benzothiazepines due to structural mimicry of diltiazem .
- Antimicrobial effects : Thiophene-containing derivatives exhibit enhanced activity against Gram-positive bacteria .
- Metabolic stability : Fluorinated substituents (e.g., difluoromethoxy) resist oxidative metabolism, prolonging half-life .
Substituent Effects on Bioactivity
- Methoxy groups : Electron-donating, improve solubility but may reduce metabolic stability.
- Trifluoromethyl : Strong electron-withdrawing, enhances membrane permeability.
Crystallographic and Intermolecular Interactions
Hydrogen Bonding and Crystal Packing
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing 2-[4-(difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine?
- Methodological Answer : A common approach involves cyclocondensation of 2-aminothiophenol with α,β-unsaturated ketones under acidic conditions. For example, heating 2-aminothiophenol (4 mmol) with 3-(4-difluoromethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (4 mmol) in methanol containing concentrated HCl at 473 K for 4 hours yields the target compound. The reaction is monitored via TLC (hexane/chloroform), followed by extraction with ether, washing, and crystallization from ethanol (85% yield) .
Q. How is the crystal structure of this benzothiazepine derivative determined, and what conformational features are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a boat conformation in the thiazepine ring, with dihedral angles between aromatic rings (e.g., 53.6° between benzene rings in analogous compounds). Key torsional angles (e.g., C8–C17–C22 = −64.7°) and intermolecular hydrogen bonding (e.g., C–H···π interactions) stabilize the lattice. Refinement includes geometric placement of H atoms and anisotropic displacement parameters for non-H atoms .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., difluoromethoxy protons at δ ~6.5 ppm, thiophenyl protons at δ ~7.2–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 398.08 for CHFNOS).
- FT-IR : Stretching vibrations for C–F (1100–1250 cm) and C–S (650–750 cm) bonds are diagnostic .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
- Methodological Answer : Modify substituents on the phenyl and thiophene rings to assess effects on cytotoxicity. For example:
- Replace difluoromethoxy with methoxy or nitro groups to alter electron density.
- Introduce halogen atoms (Cl, Br) at the thiophene 5-position to enhance lipophilicity and target binding.
- Test derivatives against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Correlate IC values with computational docking scores (e.g., EGFR tyrosine kinase binding affinity) .
Q. What computational strategies resolve contradictions in experimental vs. predicted pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solubility and membrane permeability using logP calculations (e.g., predicted logP = 3.2 vs. experimental 3.5). Adjust force fields to account for fluorine’s electronegativity.
- ADMET Prediction : Use tools like SwissADME to identify discrepancies in metabolic stability (e.g., CYP3A4-mediated oxidation). Validate with in vitro microsomal assays .
Q. How do stereochemical variations in the dihydrobenzothiazepine ring impact biological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (R)- and (S)-BINOL catalysts) and evaluate:
- Calcium Channel Blocking : Compare IC values in isolated rat aorta models.
- CNS Penetration : Measure brain-plasma ratios in rodent models.
- Crystallography : Correlate absolute configuration (e.g., R vs. S) with receptor docking poses .
Q. What experimental designs address low reproducibility in cytotoxicity assays for this compound?
- Methodological Answer :
- Standardized Protocols : Use identical cell passage numbers, serum batches, and incubation times.
- Positive Controls : Include doxorubicin or cisplatin in parallel assays.
- Data Normalization : Express viability relative to housekeeping genes (e.g., GAPDH) via RT-qPCR .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s antimicrobial efficacy?
- Methodological Answer :
- Strain Variability : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines).
- Compound Stability : Assess degradation in culture media via HPLC at 0, 24, and 48 hours.
- Synergy Studies : Combine with β-lactams or fluoroquinolones to identify potentiation effects .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 422–425 K | DSC | |
| Crystallographic Space Group | Triclinic, P1 | SC-XRD | |
| Anticancer IC (HeLa) | 12.5 ± 1.8 µM | MTT Assay | |
| logP (Predicted) | 3.2 | SwissADME |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
